N-(1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(4-FLUOROBENZENESULFONYL)ACETAMIDE HYDROCHLORIDE
Descripción
This compound is a structurally complex molecule featuring a benzothiazole core linked to a dimethylaminopropyl group and a 4-fluorobenzenesulfonyl acetamide moiety.
Propiedades
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-(4-fluorophenyl)sulfonylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3S2.ClH/c1-23(2)12-5-13-24(20-22-17-6-3-4-7-18(17)28-20)19(25)14-29(26,27)16-10-8-15(21)9-11-16;/h3-4,6-11H,5,12-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHODMCVUBYDPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)CS(=O)(=O)C3=CC=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(4-FLUOROBENZENESULFONYL)ACETAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the dimethylamino propyl group: This step often involves nucleophilic substitution reactions.
Final coupling: The final step involves coupling the intermediate with 4-fluorophenyl acetic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds similar to N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-(4-fluorobenzenesulfonyl)acetamide hydrochloride exhibit significant anticancer properties. For instance, derivatives of benzothiazole have been studied for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
A notable study demonstrated that benzothiazole derivatives could effectively inhibit tumor growth in various cancer models, showcasing their potential as chemotherapeutic agents . The specific compound has been linked to the inhibition of p38 MAPK pathways, which are crucial in cancer progression and inflammation .
1.2 Neuroprotective Effects
The compound has also shown promise in neuroprotection. Inhibitors of the p38 MAPK pathway are being investigated for their ability to prevent neuronal cell death associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The structural features of N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-(4-fluorobenzenesulfonyl)acetamide hydrochloride contribute to its bioactivity, making it a candidate for further exploration in neuroprotective therapies.
Material Science
2.1 Optical Materials
Recent studies have explored the use of benzothiazole derivatives in the development of optical materials. The structural characteristics of these compounds allow for unique interactions with light, making them suitable for applications in photonic devices . The ability to modify the electronic properties through substitution patterns provides a pathway for designing materials with tailored optical responses.
Synthesis and Characterization
The synthesis of N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-(4-fluorobenzenesulfonyl)acetamide hydrochloride involves several steps that can be optimized for yield and purity. A typical synthetic route includes:
- Formation of Benzothiazole Derivative : Starting from 2-hydrazinobenzothiazole and appropriate arenesulfonyl chlorides under reflux conditions.
- Dimethylamino Propylation : Introducing the dimethylaminopropyl group through nucleophilic substitution reactions.
- Hydrochloride Salt Formation : Converting the base form into its hydrochloride salt to enhance solubility and stability.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. Generally, it might involve:
Binding to active sites: Inhibiting enzyme activity by binding to the active site.
Receptor modulation: Altering receptor activity by binding to specific sites on the receptor.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analogues and Their Properties
Key Differences
Functional Groups: The target compound includes a benzothiazole ring and a fluorobenzenesulfonyl group, which are absent in the analogs listed above. Benzothiazoles are known for their role in kinase inhibition and antitumor activity, while sulfonamides are common in antimicrobial agents . By contrast, the coumarin-thiazolidinone hybrids in rely on oxygen-rich motifs for bioactivity.
Synthetic Routes :
- The target compound likely requires multi-step synthesis involving sulfonylation and benzothiazole coupling, whereas analogs like are synthesized via direct amidation or condensation reactions.
Bioactivity: No direct bioactivity data exist for the target compound. However, benzothiazole derivatives (e.g., riluzole) are FDA-approved for neurodegenerative diseases, and sulfonamides (e.g., celecoxib) are COX-2 inhibitors.
Critical Analysis of Evidence Limitations
For instance:
- focuses on a benzamide derivative with catalytic applications, which lacks the benzothiazole and sulfonamide groups critical to the target compound.
- describes coumarin-thiazolidinone hybrids but omits fluorinated sulfonamides or benzothiazole moieties.
Recommendations for Further Research
Synthesis and Characterization : Conduct detailed synthesis protocols (e.g., sulfonylation of benzothiazole precursors) and confirm structure via NMR, X-ray crystallography, or mass spectrometry.
Bioactivity Screening : Test against targets such as kinases, COX enzymes, or microbial strains to validate hypothesized applications.
Comparative Studies : Compare pharmacokinetics (e.g., solubility, metabolic stability) with analogs like riluzole or celecoxib.
Actividad Biológica
N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-(4-fluorobenzenesulfonyl)acetamide hydrochloride is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its diverse biological activities, along with a dimethylamino propyl group and a fluorobenzenesulfonyl group. Its molecular formula is , and it has a molecular weight of approximately 518.4769 g/mol. The presence of these functional groups contributes to its solubility and bioavailability, enhancing its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 518.4769 g/mol |
| CAS Number | 1215375-83-9 |
| Solubility | Soluble in DMSO and DMF |
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : It exhibits significant antibacterial properties by inhibiting bacterial cell wall synthesis, which is crucial for bacterial survival.
- Antitumor Potential : Preliminary studies indicate that it may inhibit tumor cell proliferation through pathways involving apoptosis and cell cycle arrest.
- Neuroprotective Effects : Research suggests that derivatives of benzothiazole compounds can mitigate oxidative stress-induced neuroinflammation, making them potential candidates for treating neurodegenerative diseases .
In Vitro Studies
In vitro studies have demonstrated the efficacy of this compound against various cancer cell lines. For instance:
- Cell Proliferation Inhibition : The compound showed IC50 values in the low micromolar range against specific cancer lines, indicating potent antitumor activity.
- Antibacterial Assays : It was effective against both Gram-positive and Gram-negative bacteria, showcasing a broad spectrum of antimicrobial activity.
Table 2: Biological Activity Data
| Activity Type | Cell Line/Organism | IC50 (µM) |
|---|---|---|
| Antitumor | HCC827 | 6.26 ± 0.33 |
| Antitumor | NCI-H358 | 6.48 ± 0.11 |
| Antibacterial | E. coli | <10 |
| Antibacterial | S. aureus | <10 |
Comparative Studies
In comparison to similar compounds, such as N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides, this compound exhibits enhanced solubility and bioavailability due to its unique chemical structure .
Table 3: Comparative Efficacy
| Compound Name | Antitumor Activity (IC50 µM) | Antibacterial Activity |
|---|---|---|
| N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-(4-fluorobenzenesulfonyl)acetamide hydrochloride | 6.26 ± 0.33 | Effective |
| N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides | Higher IC50 values | Moderate |
Neuroprotective Effects
A study investigating the neuroprotective effects of benzothiazole derivatives highlighted the potential of this compound in reducing oxidative stress and inflammation in neuronal cells. The results indicated a significant reduction in markers associated with neurodegeneration when treated with the compound .
Antitumor Activity
In another study focused on the antitumor properties, the compound was tested against multiple cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis in vitro. The findings suggest that this compound could be developed further as an antitumor agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
